molecular formula C12H16N2O3 B11809103 tert-Butyl (2-acetylpyridin-3-yl)carbamate

tert-Butyl (2-acetylpyridin-3-yl)carbamate

Cat. No.: B11809103
M. Wt: 236.27 g/mol
InChI Key: FVIVWZJAJZDYSZ-UHFFFAOYSA-N
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Description

Tert-Butyl (2-acetylpyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-(2-acetylpyridin-3-yl)carbamate

InChI

InChI=1S/C12H16N2O3/c1-8(15)10-9(6-5-7-13-10)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16)

InChI Key

FVIVWZJAJZDYSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Historical Context and Evolution of Pyridine Carbamate Scaffolds in Organic Synthesis

The development of pyridine-carbamate scaffolds is rooted in the rich histories of its two constituent parts: the pyridine (B92270) ring and the carbamate (B1207046) functional group.

The pyridine ring, a heterocyclic aromatic compound, has been a cornerstone of chemical research for over a century and a half. First isolated from natural sources in 1846 by the Scottish chemist Thomas Anderson, its structure was later elucidated independently by Wilhelm Körner (1869) and James Dewar (1871). researchgate.netscribd.com The first laboratory synthesis was achieved by William Ramsay in 1876. researchgate.netnih.govglobalresearchonline.net Since then, the pyridine nucleus has been recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in a wide range of biologically active compounds and approved drugs. nih.govnih.gov Its prevalence is due to the nitrogen atom, which can act as a hydrogen bond acceptor and imparts basicity, influencing the pharmacokinetic properties of drug molecules. nih.gov

The carbamate functional group (R₂NC(O)OR'), an amide-ester hybrid, also has a long history, with early investigations dating back to the 19th century. nih.govmhmedical.com Carbamates gained significant prominence in the 20th century, finding widespread use as pesticides, polymers (polyurethanes), and, crucially, as protecting groups in organic synthesis. nih.govwikipedia.orgacs.org In medicinal chemistry, the carbamate linkage is valued for its chemical stability and its ability to act as a bioisostere of the amide bond, often improving a drug's metabolic stability and cell permeability. nih.govacs.orgnih.gov

The convergence of these two areas—the biological significance of pyridines and the synthetic utility of carbamates—led to the evolution of pyridine-carbamate scaffolds. Synthetic chemists began to incorporate carbamate groups onto pyridine rings to modulate their properties and to facilitate the synthesis of complex, multi-substituted pyridine derivatives. This combination allows for the precise control of reactivity, enabling the construction of sophisticated molecules for applications ranging from pharmaceuticals to advanced materials. nih.gov

Significance of the Tert Butoxycarbonyl Boc Protecting Group in Amine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis. numberanalytics.comresearchgate.net Introduced in the 1960s, its development was a major advance, particularly in the field of peptide synthesis. numberanalytics.com The significance of the Boc group lies in its unique combination of stability and selective reactivity.

An amine is a nucleophilic and basic functional group. In a multi-step synthesis, this reactivity can interfere with desired transformations at other sites on the molecule. The Boc group temporarily masks the amine by converting it into a less reactive carbamate (B1207046). total-synthesis.com This protection is robust enough to withstand a wide range of non-acidic reaction conditions, including exposure to most bases, nucleophiles, and reducing agents like catalytic hydrogenation. researchgate.nettotal-synthesis.comorganic-chemistry.org

The key advantage of the Boc group is the mild acidic conditions required for its removal (deprotection). It is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the free amine. wikipedia.org The mechanism of deprotection proceeds through the formation of a stable tert-butyl cation, which then typically decomposes into isobutylene (B52900) and a proton, with the carbamic acid intermediate losing carbon dioxide. commonorganicchemistry.com This acid lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group, allowing for the selective deprotection of different functional groups within the same molecule. total-synthesis.com

The standard method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base like triethylamine (B128534) or sodium hydroxide. numberanalytics.comcommonorganicchemistry.com The versatility and reliability of the Boc group have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and complex organic materials. numberanalytics.com

Table 2: Common Reagents for the Installation and Removal of the Boc Protecting Group

Process Reagent / Condition Notes
Protection Di-tert-butyl dicarbonate (Boc₂O) The most common reagent. Often used with a base (e.g., NaOH, Et₃N, DMAP). organic-chemistry.orgwikipedia.org
Protection 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) An alternative protecting agent.
Deprotection Trifluoroacetic acid (TFA) A strong acid, often used neat or in a solvent like dichloromethane (B109758) (DCM). wikipedia.org
Deprotection Hydrochloric acid (HCl) Commonly used in a solvent like methanol (B129727), dioxane, or ethyl acetate (B1210297). wikipedia.org
Deprotection Perchloric acid on silica (B1680970) gel (HClO₄–SiO₂) A solid-supported acid catalyst for chemoselective N-de-Boc protection. organic-chemistry.org

| Deprotection | Aluminum chloride (AlCl₃) | Allows for selective cleavage in the presence of other acid-sensitive groups. wikipedia.org |

Strategic Importance of Tert Butyl 2 Acetylpyridin 3 Yl Carbamate As a Chemical Synthon in Advanced Organic Synthesis

Precursor Synthesis and Functional Group Introduction

The initial phase in the synthesis of the target compound focuses on building the substituted pyridine framework. This involves creating key intermediates like 2-amino-3-acetylpyridine (B112877) and ensuring the precise placement of the acetyl group.

Formation of Substituted Aminopyridine Intermediates (e.g., 2-Amino-3-acetylpyridine derivatives)

The formation of substituted aminopyridine intermediates, such as 2-amino-3-acetylpyridine, is a crucial step. chemimpex.com These intermediates serve as versatile building blocks for more complex molecules. chemimpex.com Various synthetic routes can be employed to produce these derivatives, often involving multi-step reactions. For instance, the synthesis of 2-amino-3-acetylpyridine can start from precursors like 2-fluoropyridine. chemicalbook.com One-pot multicomponent reactions have also been developed for the efficient synthesis of 2-aminopyridine (B139424) derivatives, utilizing enaminones as key precursors under solvent-free conditions. nih.gov These methods provide a direct and accessible pathway to a variety of substituted aminopyridines. nih.gov

Regioselective Introduction of the Acetyl Functionality on Pyridine Scaffolds

Achieving the correct placement of the acetyl group on the pyridine ring is a significant synthetic challenge. The regioselectivity of acylation reactions on pyridine derivatives can be influenced by the electronic properties of the ring and the nature of the substituents already present. For instance, in 3,4-diaminopyridine, acylation can be directed to the 3-amino position due to the deactivation of the 4-position, rendering the 3-position more nucleophilic. acs.org However, the choice of acylating agent can surprisingly reverse this selectivity. acs.org Another approach involves the activation of pyridine N-oxides with agents like trifluoromethanesulfonic anhydride (B1165640) to facilitate the regioselective addition of nucleophiles, leading to either 2- or 4-substituted pyridines. nih.gov

Cyclization Reactions Utilizing Pyridyl Precursors

The construction of the pyridine ring itself is often achieved through cyclization reactions. mdpi.com These reactions can involve various precursors and strategies. For example, open-chain nitrile precursors can react with nitrogen-containing compounds to form 2-amino pyridine derivatives. google.com Tandem cycloaddition/cycloreversion reaction sequences using 1,4-oxazin-2-one intermediates have also been employed to create substituted pyridine products. nih.gov The Hantzsch pyridine synthesis and its variations, which involve the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia, are classic methods for forming pyridine rings. baranlab.org

N-Protection Strategies: Implementation of the tert-Butoxycarbonyl Moiety

Once the aminopyridine core is synthesized, the amino group is typically protected to prevent it from interfering with subsequent reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.

Direct Amination and Boc Protection Approaches using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most direct method for protecting an amino group is by reacting it with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.orgchemicalbook.com This reaction is typically performed in the presence of a base, such as sodium bicarbonate or 4-(dimethylamino)pyridine (DMAP), to facilitate the formation of the N-tert-butoxycarbonyl (Boc) derivative. wikipedia.orgchemicalbook.com The reaction conditions are generally mild and result in good yields of the protected product. mychemblog.com The Boc group is stable under many conditions but can be readily removed using moderately strong acids, making it an effective protecting group in multi-step syntheses. wikipedia.org

Reactant AmineReagentBaseSolventProduct
Primary or Secondary AmineDi-tert-butyl dicarbonate (Boc₂O)DMAPAcetonitrileN-Boc protected amine
AmineDi-tert-butyl dicarbonate (Boc₂O)Sodium BicarbonateWaterN-Boc protected amine

Multistep Synthetic Routes to N-(Pyridyl)carbamates from Halo-pyridines

When starting from halo-pyridines, a multistep approach is required to introduce the protected amino group. This often involves a cross-coupling reaction to form a carbon-nitrogen bond, followed by the introduction of the Boc protecting group. For instance, a halo-pyridine can be coupled with an amine source, and the resulting aminopyridine is then protected with Boc₂O. An alternative strategy involves the reaction of a halo-pyridine with an organometallic reagent, followed by amination and protection. For example, 2-bromopyridine (B144113) can be reacted with 1-t-butoxycarbonylazetidin-3-ylzinc iodide in the presence of a palladium catalyst to synthesize tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate. chemicalbook.com

Starting MaterialKey Reaction StepsIntermediateFinal Product
2-BromopyridinePalladium-catalyzed cross-coupling with an organozinc reagent2-(Azetidin-3-yl)pyridinetert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate
Halo-pyridineAmination, followed by Boc protectionAminopyridineN-(Pyridyl)carbamate

Advanced Synthetic Techniques and Green Chemistry Considerations for this compound

The synthesis of complex molecules like this compound is increasingly guided by principles of efficiency and sustainability. Advanced synthetic methodologies, including metal-catalyzed reactions and green chemistry protocols, offer powerful tools to construct the target carbamate (B1207046) and its analogs with greater precision and reduced environmental impact.

Metal-Catalyzed Coupling Reactions in Carbamate Formation (e.g., Palladium-catalyzed)

Transition metal catalysis has become a cornerstone for the formation of C–N bonds, a key step in the synthesis of aryl and heteroaryl carbamates. Palladium and nickel catalysts are particularly prominent in this area, enabling the coupling of carbamate moieties with (hetero)aromatic rings under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions provide an efficient route to N-aryl carbamates. One notable method involves the coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgresearchgate.net This process generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to yield the desired carbamate. organic-chemistry.org The use of specific ligands, such as those from the Buchwald group, is often crucial for achieving high yields and broad substrate scope. organic-chemistry.orgresearchgate.net This approach is versatile, accommodating a wide range of alcohols, from simple primary alcohols to more sterically hindered ones like tert-butanol, which is required for the synthesis of Boc-protected carbamates. organic-chemistry.org

Nickel catalysis has also emerged as a powerful alternative for C-N bond formation, particularly for substrates that are challenging for palladium systems. nih.gov Nickel-catalyzed methods have been successfully applied to the amination of aryl carbamates, demonstrating broad scope with respect to both the amine and the carbamate coupling partners. nih.gov Furthermore, nickel complexes, such as NiCl2(PCy3)2, have been shown to effectively catalyze the Suzuki-Miyaura coupling of aryl carbamates with arylboronic acids, showcasing the utility of carbamates as versatile coupling handles in C-C bond formation. nih.gov Dual nickel photocatalysis represents a recent innovation, enabling the synthesis of O-aryl carbamates from aryl halides, amines, and carbon dioxide under visible light and ambient CO2 pressure. acs.org

These metal-catalyzed reactions offer significant advantages over traditional methods, which often require harsh conditions or the use of toxic reagents like phosgene (B1210022). acs.orgsci-hub.ru The ability to form the carbamate linkage on a pre-functionalized pyridine ring, or to use the carbamate group to direct subsequent functionalization before a cross-coupling event, provides a flexible strategy for synthesizing complex molecules like this compound. nih.govnih.gov

Table 1: Comparison of Metal-Catalyzed Carbamate Synthesis Methods

Catalytic System Substrates Key Features Relevant Compounds
Palladium/Buchwald Ligands Aryl chlorides/triflates, Sodium cyanate, Alcohols In situ isocyanate formation; broad alcohol scope. organic-chemistry.org N-Aryl carbamates, S-thiocarbamates
Nickel/PCy3 Aryl carbamates, Arylboronic acids Suzuki-Miyaura coupling; uses stable, air-tolerant catalyst. nih.gov Biaryl products
Nickel/Ligand 4 Aryl carbamates, Amines Amination reaction; broad scope for both partners. nih.gov Polysubstituted aryl amines
Dual Nickel Photocatalysis Aryl halides, Amines, CO2 Uses visible light, ambient CO2 pressure; avoids toxic reagents. acs.org O-Aryl carbamates
Copper(I) Iodide Aryl halides, Potassium cyanate, Alcohols Useful for heteroaryl chlorides; good to excellent yields. researchgate.net N-(hetero)aryl carbamates

Environmentally Benign Synthetic Procedures for Related Carbamates

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of carbamates and their heterocyclic precursors.

A significant green alternative to traditional carbamate synthesis, which often relies on toxic phosgene or its derivatives, is the use of less hazardous carbonyl sources. sci-hub.ruhelsinki.fi Dimethyl carbonate (DMC) has been identified as a clean and easy-to-handle reagent for the synthesis of methyl carbamates from amines, with methanol (B129727) being the only byproduct. sci-hub.ru This reaction can be efficiently catalyzed by heterogeneous catalysts like γ-alumina, which can be easily recovered and reused. sci-hub.ru

Carbon dioxide (CO2), an abundant, non-toxic, and renewable C1 source, is another highly attractive alternative to phosgene. acs.orghelsinki.fiuit.no While its thermodynamic stability presents challenges, various strategies have been developed to facilitate its use. acs.org Superbase catalysis can be employed for the nitrogen-selective carboxylation of N-heteroaryls with CO2, followed by alkylation to produce O-alkyl carbamates in good yields under mild conditions. uit.noacs.org Another approach utilizes a peptide coupling reagent, propanephosphonic acid anhydride (T3P), to activate the carbamic acid formed from an amine and CO2, allowing for the synthesis of O-aryl carbamates at room temperature and atmospheric pressure. helsinki.fi

Beyond alternative reagents, other green techniques are applicable to the synthesis of the pyridine core. nih.gov Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields in the creation of pyridine derivatives. nih.gov The use of environmentally friendly solvents (like water or ionic liquids) or solvent-free conditions further enhances the green credentials of these synthetic routes. rasayanjournal.co.inresearchgate.netacs.org

Table 2: Green Chemistry Approaches in Carbamate Synthesis

Technique/Reagent Traditional Counterpart Advantages Example Application
Dimethyl Carbonate (DMC) with γ-Alumina Phosgene, Isocyanates Non-toxic reagent, recyclable catalyst, methanol is the only byproduct. sci-hub.ru Synthesis of methyl carbamates from amines. sci-hub.ru
Carbon Dioxide (CO2) with Superbase or T3P Phosgene, Triphosgene Abundant, non-toxic, renewable C1 source; mild reaction conditions. helsinki.fiacs.org Synthesis of N-heteroaryl and O-aryl carbamates. helsinki.fiacs.org
Microwave-Assisted Synthesis Conventional Heating Shorter reaction times, increased yields, cleaner products. nih.gov One-pot synthesis of novel pyridine derivatives. nih.gov
Solvent-Free or Green Solvent Reactions Volatile Organic Solvents Reduced waste, lower environmental impact, improved safety. rasayanjournal.co.inresearchgate.net Nanoparticle-catalyzed synthesis of pyridines. rsc.org

Multicomponent Reaction Approaches for Structural Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a powerful tool in modern organic synthesis. bohrium.com They are highly convergent and atom-economical, aligning perfectly with the goals of green chemistry. nih.govresearchgate.net MCRs are particularly well-suited for the construction of heterocyclic scaffolds like pyridine, allowing for the rapid generation of molecular diversity from simple starting materials. rsc.orgbohrium.comtaylorfrancis.com

The synthesis of substituted pyridines, the core of the target molecule, can be efficiently achieved through various MCRs. rsc.org For example, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly functionalized pyridines. nih.gov These reactions can often be promoted by green catalysts, such as reusable nanocatalysts, and can be performed under environmentally friendly conditions, including microwave irradiation or in green solvents. nih.govrsc.org

The key advantage of MCRs is their ability to create complex and diverse molecular architectures in a single step. bohrium.comresearchgate.net By systematically varying each of the starting components, large libraries of related compounds can be synthesized efficiently. This is invaluable for medicinal chemistry and materials science, where structural diversity is essential for discovering new functions. For the synthesis of this compound analogs, an MCR approach could be envisioned where a precursor to the 2-acetyl group and a precursor to the 3-amino group are incorporated as separate components in a reaction that builds the pyridine ring. This strategy offers a highly efficient pathway to a wide range of structurally diverse pyridine-based carbamates.

Table 3: Examples of Multicomponent Reactions for Pyridine Synthesis

Reaction Name/Type Components Catalyst/Conditions Key Feature
Hantzsch Pyridine Synthesis (modified) Aldehyde, β-Ketoester (2 equiv.), Ammonia source Typically acid or base-catalyzed Classic MCR for 1,4-dihydropyridines, which can be oxidized to pyridines. taylorfrancis.com
Four-Component Reaction p-formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate Microwave irradiation, Ethanol Excellent yields and short reaction times for novel pyridine derivatives. nih.gov
Four-Component Reaction Malononitrile, Aromatic aldehyde, Thiazolidine-4-one, Ammonium acetate MgO Nanoparticles, Ethanol Green, reusable catalyst for polysubstituted pyridines. rsc.org
Three-Component Reaction Cinnamaldehyde, Ethylenediamine, 1,3-Dicarbonyls Not specified Methodological simplicity for creating substituted pyridines. researchgate.net

Transformations of the Acetyl Functionality

The acetyl group, consisting of a carbonyl (C=O) moiety, is a prime site for a variety of chemical modifications. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the adjacent methyl group offers possibilities for condensation reactions.

The carbonyl carbon of the acetyl group is electrophilic and readily undergoes nucleophilic addition reactions. masterorganicchemistry.com A prominent example of this reactivity is the condensation with thiosemicarbazide (B42300) to form thiosemicarbazones. This reaction typically proceeds by the nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the thiosemicarbazone.

Thiosemicarbazones derived from 2-acetylpyridine (B122185) are of significant interest due to their metal-coordinating properties and biological activities. mdpi.comnih.gov The resulting N-N-S tridentate ligand system can chelate various metal ions. The reaction to form the corresponding thiosemicarbazone from this compound is illustrated below.

Reaction Scheme: Formation of Thiosemicarbazone

Reaction of this compound with thiosemicarbazide to form the corresponding thiosemicarbazone.

Figure 1. Synthesis of tert-Butyl (2-(1-(thiosemicarbazono)ethyl)pyridin-3-yl)carbamate.

The acetyl group can be selectively reduced to either a secondary alcohol or fully reduced to an ethyl group, depending on the reaction conditions and the reducing agent employed.

Reduction to Alcohol: Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used to convert the ketone to a secondary alcohol, yielding tert-butyl (2-(1-hydroxyethyl)pyridin-3-yl)carbamate. This reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Reduction to Alkyl: More vigorous reduction methods are required to completely remove the carbonyl oxygen and form an ethyl group. Common methods include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). The choice of method must consider the stability of the Boc protecting group, which is sensitive to strong acids.

Reagent/ConditionProductFunctional Group Transformation
Sodium Borohydride (NaBH₄) in Methanoltert-Butyl (2-(1-hydroxyethyl)pyridin-3-yl)carbamateKetone → Secondary Alcohol
Hydrazine (H₂NNH₂), KOH, heattert-Butyl (2-ethylpyridin-3-yl)carbamateKetone → Alkane
Zn(Hg), concentrated HCl3-Amino-2-ethylpyridine (concurrent Boc deprotection)Ketone → Alkane

The methyl group of the acetyl functionality is sufficiently acidic to participate in condensation reactions with various electrophiles. A notable example is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which generates an enaminone intermediate, 3-(dimethylamino)-1-(3-((tert-butoxycarbonyl)amino)pyridin-2-yl)prop-2-en-1-one. mdpi.com

This enaminone is a versatile precursor for constructing new heterocyclic rings. For instance, treatment with guanidine (B92328) can lead to the formation of a pyrimidine (B1678525) ring, a core structure in many biologically active molecules. mdpi.com This annulation pathway demonstrates the utility of the acetyl group as a handle for elaborating the pyridine scaffold into more complex fused or appended heterocyclic systems.

Reaction Scheme: Heterocycle Annulation

Two-step reaction showing the formation of an enaminone intermediate followed by cyclization with guanidine to form a pyrimidine derivative.

Figure 2. Formation of an enaminone from this compound and subsequent annulation to a diaminopyrimidine derivative.

Reactivity of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. acsgcipr.org

The primary reactivity of the Boc-protected amine is its deprotection to liberate the free amine. The Boc group is designed to be orthogonal to many other protecting groups, meaning it can be removed selectively without affecting them. sigmaaldrich.com It is particularly labile under acidic conditions. acsgcipr.org

The mechanism of acid-mediated cleavage involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. This cation is typically scavenged by the solvent or a scavenger additive to prevent side reactions. acsgcipr.org The deprotection yields the free amine (as its corresponding acid salt), isobutylene (B52900), and carbon dioxide.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. acsgcipr.orgnih.gov The choice of acid and solvent allows for tuning the reaction conditions to be compatible with other functional groups in the molecule.

ReagentSolventTypical ConditionsProduct
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature3-Amino-2-acetylpyridine trifluoroacetate (B77799) salt
Hydrogen Chloride (HCl)1,4-Dioxane or Ethyl AcetateRoom Temperature3-Amino-2-acetylpyridine hydrochloride salt
Sulfuric Acid (H₂SO₄)tert-Butyl acetate (tBuOAc)Room Temperature3-Amino-2-acetylpyridine sulfate (B86663) salt researchgate.net
Methanesulfonic Acid (MeSO₃H)tBuOAc/DCMRoom Temperature3-Amino-2-acetylpyridine mesylate salt researchgate.net

Once deprotected, the resulting compound, 3-amino-2-acetylpyridine, possesses a nucleophilic primary amine that can be readily functionalized. chemimpex.com This free amine opens up a vast array of synthetic possibilities, allowing for the introduction of diverse substituents and the construction of new chemical entities.

Common transformations involving the liberated amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form substituted amines.

Participation in Heterocycle Synthesis: The amine can serve as a nucleophile in reactions to form fused heterocyclic systems, such as imidazopyridines or triazolopyridines.

These subsequent functionalizations highlight the role of this compound as a key building block, where the Boc group temporarily masks the amine's reactivity until it is needed for a specific synthetic transformation. chemimpex.com

Pyridine Ring Modifications and Substituent Effects

The reactivity of the pyridine ring in this compound is a nuanced balance of activating and deactivating influences. The C2-acetyl group, being an electron-withdrawing moiety, deactivates the pyridine ring towards electrophilic aromatic substitution, while the C3-amido group, a powerful electron-donating group, activates it. This dichotomy of substituent effects is the primary determinant of the site-selectivity observed in derivatization reactions.

Regioselective Functionalization of the Pyridine Core

The functionalization of the pyridine core of this compound can be achieved through several strategies, with the regiochemical outcome being highly dependent on the nature of the reagents and reaction conditions employed.

One of the most effective methods for the selective functionalization of pyridines is through directed ortho-metalation (DoM) . In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. For this compound, both the Boc-protected amino group at C3 and the acetyl group at C2 can potentially act as DMGs. The powerful directing ability of the amido group is well-established and would be expected to direct lithiation to the C4 position.

While electrophilic aromatic substitution on the pyridine ring is generally challenging due to its inherent electron-deficient nature, the presence of the strongly activating C3-amido group can facilitate such reactions under specific conditions. The directing influence of the substituents would favor electrophilic attack at the C4 or C6 positions, which are ortho and para to the activating amino group, respectively.

Recent advancements have also demonstrated that pyridine halogenation can be achieved with high regioselectivity for the 3-position through the formation of Zincke imine intermediates. This method temporarily transforms the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution. nih.govchemrxiv.org

Below is a table summarizing potential regioselective functionalization reactions of the pyridine core:

Reaction TypeReagents and ConditionsPredicted RegioselectivityRationale
Directed ortho-Metalation1. sec-BuLi, TMEDA, THF, -78 °C2. Electrophile (e.g., I₂, Me₃SiCl)C4The Boc-amino group is a powerful directing group for ortho-lithiation.
Electrophilic HalogenationNBS or NCS, strong acidC4 or C6The C3-amido group is a strong activating ortho, para-director.
NitrationHNO₃, H₂SO₄C4 or C6The C3-amido group directs the incoming electrophile to the ortho and para positions.

Further Derivatization of the Pyridine Heteroaromatic System

Once the pyridine core of this compound has been functionalized, the newly introduced substituent can serve as a handle for further derivatization, enabling the synthesis of more complex molecular architectures.

For instance, a halogen atom introduced at the C4 or C6 position can participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the accessible derivatives.

The introduction of a nitro group opens up possibilities for reduction to an amino group, which can then be further modified. For example, the newly formed amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions.

The following table provides examples of further derivatization strategies for functionalized this compound derivatives:

Functionalized IntermediateReaction TypeReagents and ConditionsProduct Type
4-Bromo-tert-butyl (2-acetylpyridin-3-yl)carbamateSuzuki CouplingArylboronic acid, Pd catalyst, base4-Aryl-tert-butyl (2-acetylpyridin-3-yl)carbamate
4-Bromo-tert-butyl (2-acetylpyridin-3-yl)carbamateHeck CouplingAlkene, Pd catalyst, base4-Alkenyl-tert-butyl (2-acetylpyridin-3-yl)carbamate
4-Nitro-tert-butyl (2-acetylpyridin-3-yl)carbamateReductionH₂, Pd/C or SnCl₂, HCl4-Amino-tert-butyl (2-acetylpyridin-3-yl)carbamate
4-Amino-tert-butyl (2-acetylpyridin-3-yl)carbamateAcylationAcetyl chloride, base4-Acetamido-tert-butyl (2-acetylpyridin-3-yl)carbamate

Through a judicious combination of regioselective functionalization and subsequent derivatization reactions, a vast chemical space can be explored, starting from the readily accessible this compound. This highlights the compound's significance as a versatile building block in the synthesis of novel heterocyclic compounds.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of reactive sites—the acetyl carbonyl, the protected amine, and the pyridine (B92270) nitrogen—renders tert-butyl (2-acetylpyridin-3-yl)carbamate a versatile scaffold for the synthesis of intricate molecular structures. The Boc-protecting group offers a stable yet readily cleavable handle, allowing for sequential and controlled modifications of the molecule.

Synthesis of Complex Heterocyclic Systems (e.g., Fused Pyridines, Imidazoles)

The 1,2-disposition of the acetyl and amino functionalities on the pyridine ring is a classic precursor motif for the construction of fused heterocyclic systems. Following the deprotection of the Boc group to reveal the free amine, the resulting 3-amino-2-acetylpyridine can undergo a variety of cyclocondensation reactions.

For instance, reaction with α-haloketones or related 1,2-dielectrophiles can lead to the formation of imidazo[1,5-a]pyridines . These scaffolds are of significant interest in medicinal chemistry. The general synthetic approach would involve the initial formation of the free 3-amino-2-acetylpyridine, which can then be subjected to cyclization conditions. Various synthetic methods have been developed for imidazo[1,5-a]pyridines starting from 2-(aminomethyl)pyridine precursors and electrophilic partners.

Similarly, this compound can serve as a precursor for fused pyridine systems. For example, condensation reactions with activated methylene (B1212753) compounds, followed by cyclization, can yield various pyrido[1,2-a]pyrimidine (B8458354) derivatives. The acetyl group can participate in Knoevenagel or similar condensation reactions, while the amino group can act as a nucleophile to complete the ring closure.

A plausible reaction scheme for the formation of a fused imidazole (B134444) ring is depicted below:

Scheme 1: Plausible route to Imidazo[1,5-a]pyridine derivatives

Construction of Diverse Nitrogen-Containing Scaffolds

Beyond fused systems, the functional handles on this compound allow for its incorporation into a wide array of nitrogen-containing molecular frameworks. The protected amino group provides a site for N-alkylation or N-arylation after deprotection, while the acetyl group can be transformed into other functionalities, such as alcohols, alkenes, or other heterocyclic rings like pyrazoles through condensation with hydrazines. This versatility makes it a valuable building block for creating libraries of compounds for various screening purposes.

Role in Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. This compound possesses several characteristics that make it an attractive candidate for inclusion in FBDD libraries.

PropertyValue/DescriptionRelevance to FBDD
Molecular Weight 236.27 g/mol Falls within the typical range for fragments (< 300 Da).
Hydrogen Bond Donors 1 (after deprotection)Provides a key interaction point for binding to protein targets.
Hydrogen Bond Acceptors 3 (carbonyl and pyridine N)Offers multiple sites for hydrogen bonding interactions.
Rotatable Bonds 3A low number, indicating conformational rigidity which is desirable for fragments.
Scaffold Diversity Pyridine core with key functional groupsRepresents a common motif in many known drugs.

The combination of a hydrogen bond donor and multiple acceptors in a semi-rigid framework provides a good starting point for exploring chemical space around a protein binding site. The acetyl and carbamate (B1207046) groups can be readily modified to "grow" the fragment into a more potent lead compound once a binding mode has been identified.

Development of Ligands for Transition Metal Catalysis

The pyridine nitrogen and the adjacent functional groups in this compound make it a promising precursor for the synthesis of ligands for transition metal catalysis. The pyridine ring is a ubiquitous component of ligands in coordination chemistry, and the substituents can be tailored to fine-tune the electronic and steric properties of the metal center.

Coordination Chemistry of the Pyridine Nitrogen with Metal Centers (e.g., Palladium, Copper, Ruthenium)

The pyridine nitrogen atom of this compound can coordinate to a variety of transition metals, including palladium, copper, and ruthenium. The acetyl and carbamate functionalities can also participate in chelation, leading to the formation of stable metal complexes.

For example, after modification of the acetyl group, such as conversion to an imine or oxime, a bidentate or tridentate ligand can be formed. These types of ligands are widely used in catalysis.

Potential Coordination Modes:

Metal CenterPotential Ligand TypeApplication
Palladium (Pd) Pincer-type ligands after further functionalizationCross-coupling reactions (e.g., Suzuki, Heck).
Copper (Cu) N,O- or N,N-bidentate ligandsAtom transfer radical polymerization (ATRP), click chemistry.
Ruthenium (Ru) Pincer or bidentate ligandsHydrogenation, metathesis, C-H activation. rsc.orgacs.orgtandfonline.comuky.edu

Influence of Carbamate Group on Electronic and Steric Properties of Ligands

The tert-butyl carbamate group exerts a significant influence on the properties of the derived ligands.

Electronic Effects: The carbamate is an electron-donating group, which can increase the electron density on the pyridine ring. This, in turn, can enhance the donor ability of the pyridine nitrogen to the metal center, potentially influencing the catalytic activity.

Steric Effects: The bulky tert-butyl group provides steric hindrance around the metal center. This can be advantageous in catalysis by promoting reductive elimination, preventing catalyst deactivation, and influencing selectivity (e.g., regioselectivity or enantioselectivity).

By modifying or removing the Boc group, the steric and electronic properties of the ligand can be systematically varied, allowing for the rational design of catalysts with desired activities and selectivities.

Contributions to Diversity-Oriented Synthesis (DOS) Libraries

The principles of DOS focus on the creation of structurally diverse and complex small molecules from a common starting material or scaffold. The potential of this compound to serve as such a scaffold can be inferred from its reactive functional groups. For instance, the acetyl group is amenable to a variety of transformations such as aldol (B89426) reactions, Mannich reactions, and olefination reactions, which could introduce significant skeletal diversity. Similarly, the carbamate-protected amine, upon deprotection, offers a site for further functionalization.

However, without concrete examples from research studies, a detailed discussion of its contributions remains speculative. The scientific community has not, to date, published specific DOS libraries that originate from or prominently feature this compound as a key building block. Therefore, no data tables of library members or detailed synthetic pathways for DOS applications involving this specific compound can be provided.

Spectroscopic and Structural Characterization Studies of Tert Butyl 2 Acetylpyridin 3 Yl Carbamate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structural analysis of tert-butyl (2-acetylpyridin-3-yl)carbamate relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of chemical bonds and electronic properties. The collective data from these analyses confirms the compound's identity and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of this compound.

In ¹H NMR, the protons of the tert-butyl group are expected to produce a characteristic singlet peak, typically in the upfield region around 1.5 ppm, due to the magnetic equivalence of the nine protons. The methyl protons of the acetyl group would also appear as a singlet, but further downfield, influenced by the adjacent carbonyl group. The aromatic protons on the pyridine (B92270) ring would exhibit distinct signals in the downfield region, with their chemical shifts and coupling patterns being indicative of their positions relative to the acetyl and carbamate (B1207046) substituents.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbons of the acetyl and carbamate groups are readily identifiable by their characteristic downfield chemical shifts (typically >160 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the upfield region of the spectrum. The carbons of the pyridine ring would resonate in the aromatic region, with their precise shifts influenced by the electronic effects of the substituents. A representative peak for a carbamate carbon in a similar environment has been observed near 165 ppm.

¹H NMR Spectroscopic Data No experimental ¹H NMR data for this compound is publicly available in the searched scientific literature.

¹³C NMR Spectroscopic Data No experimental ¹³C NMR data for this compound is publicly available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to analyze the compound.

The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. A common fragmentation pathway for compounds containing a tert-butoxycarbonyl (Boc) group involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group. Another characteristic fragmentation would be the cleavage of the acetyl group.

Mass Spectrometry Data No experimental mass spectrometry data for this compound is publicly available in the searched scientific literature.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FTIR spectrum would be expected to display several characteristic absorption bands. A prominent feature would be the carbonyl (C=O) stretching vibrations from both the acetyl group and the carbamate group, typically appearing in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the carbamate would likely be observed as a band in the region of 3200-3400 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹, and C-N and C-O stretching bands would be present in the fingerprint region (below 1500 cm⁻¹).

FTIR Spectroscopic Data No experimental FTIR data for this compound is publicly available in the searched scientific literature.

UV-Vis Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The pyridine ring, being an aromatic system, is the primary chromophore in this compound. The presence of the acetyl and carbamate groups as substituents on the ring will influence the wavelengths of maximum absorption (λmax). The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

UV-Vis Spectrophotometry Data No experimental UV-Vis data for this compound is publicly available in the searched scientific literature.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Bond Lengths, Angles, and Conformations

A successful single-crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of all atoms. This includes the planarity of the pyridine ring, the orientation of the acetyl and carbamate substituents relative to the ring, and the specific bond lengths and angles throughout the molecule. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which may occur in the crystal lattice.

Crystallographic Data No experimental X-ray crystallography data for this compound is publicly available in the searched scientific literature.

Based on a comprehensive search of available scientific literature, detailed experimental research findings regarding the specific spectroscopic, crystallographic, and chromatographic analysis of "this compound" are not available. Scholarly articles detailing the intermolecular interactions in its crystalline phase and specific methodologies for its purity assessment and separation via HPLC and GC could not be located.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy as outlined in the prompt. The necessary primary research data for "this compound" does not appear to be published in the accessible scientific domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. scirp.orggkyj-aes-20963246.comresearchgate.netresearchgate.netnih.gov For tert-butyl (2-acetylpyridin-3-yl)carbamate, DFT methods can be used to calculate a variety of molecular properties that govern its chemical behavior.

The electronic properties are fundamentally described by the molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. scirp.orggkyj-aes-20963246.com A large gap implies high stability, whereas a small gap suggests higher reactivity.

DFT calculations can also generate electron density maps and electrostatic potential (ESP) maps. These maps visualize the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the acetyl and carbamate (B1207046) groups are expected to be electron-rich, while the hydrogen atoms and the pyridine ring carbons might exhibit more electrophilic character.

Table 1: Representative Predicted Electronic Properties of a Substituted Pyridine Derivative using DFT

PropertyPredicted Value RangeSignificance
HOMO Energy-6.0 to -7.5 eVIndicates electron-donating ability
LUMO Energy-1.5 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.0 to 5.5 eVRelates to chemical stability and reactivity
Dipole Moment2.0 to 4.0 DebyeMeasures overall polarity of the molecule

Note: The values in this table are illustrative and based on typical DFT calculations for similar pyridine derivatives. Actual values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional structure and conformational dynamics.

Conformational Analysis: The presence of several single bonds in the molecule, particularly around the carbamate and acetyl groups, allows for multiple rotational isomers (conformers). Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The tert-butoxycarbonyl (Boc) protecting group is known to influence the conformational preferences of molecules. nih.govresearchgate.netorganic-chemistry.orgnih.gov Computational methods can systematically explore the potential energy surface of the molecule by rotating a bond of interest and calculating the energy at each step. This process can reveal the most energetically favorable spatial arrangements of the acetyl and carbamate substituents relative to the pyridine ring. The presence of cis and trans rotamers around the carbamate bond is also a possibility that can be investigated. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable states, molecular dynamics simulations offer a dynamic view of the molecule's behavior over time. researchgate.neturegina.carsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular conformation and dynamics are affected by its environment. MD simulations can reveal the flexibility of different parts of the molecule, the persistence of certain conformations, and the nature of intramolecular interactions, such as hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT has become a standard tool in organic chemistry. acs.orgstenutz.euacs.orgnih.govnih.gov The gauge-including atomic orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These shielding values can then be converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

By calculating the 1H and 13C NMR chemical shifts for a proposed structure of this compound, one can compare the predicted spectrum with the experimental one. A good correlation between the calculated and observed chemical shifts provides strong evidence for the correctness of the assigned structure. acs.orgacs.org Discrepancies may indicate an incorrect structural assignment or the presence of significant conformational averaging or solvent effects that were not fully accounted for in the calculation.

Table 2: Hypothetical Comparison of Experimental and DFT-Predicted 13C NMR Chemical Shifts for a Substituted Pyridine

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
C2 (Pyridine)151.2150.80.4
C3 (Pyridine)138.5139.1-0.6
C4 (Pyridine)123.7124.5-0.8
C5 (Pyridine)135.4135.00.4
C6 (Pyridine)148.9148.20.7
C=O (Acetyl)198.1197.50.6
CH3 (Acetyl)26.325.90.4
C=O (Carbamate)153.8154.5-0.7
C (tert-Butyl)80.581.0-0.5
CH3 (tert-Butyl)28.428.10.3

Note: This table presents illustrative data to demonstrate the typical accuracy of DFT-based NMR predictions for similar molecules. The specific values are not actual data for this compound.

Contribution to Medicinal Chemistry Research

Intermediate in the Synthesis of Potential Therapeutic Agents

A primary role of tert-Butyl (2-acetylpyridin-3-yl)carbamate in medicinal chemistry is its function as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in multi-step organic synthesis. It effectively masks the reactivity of the amine on the pyridine (B92270) ring, allowing for selective reactions at other positions, such as the acetyl group. Once the desired modifications are complete, the Boc group can be removed under acidic conditions to liberate the free amine for further functionalization.

While direct synthesis of a marketed drug from this specific starting material is not extensively documented in publicly available literature, the utility of closely related tert-butyl carbamate (B1207046) derivatives is well-established. For instance, various tert-butyl carbamate-protected amines are pivotal intermediates in the synthesis of numerous therapeutic agents, including inhibitors of Bruton Tyrosine Kinase (BTK) and Janus Kinase (JAK). ed.ac.ukmdpi.com Specifically, compounds like tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate are crucial for creating IRAK4 inhibitors and orexin (B13118510) receptor antagonists. researchgate.net Similarly, other carbamate derivatives serve as precursors for kinase inhibitors like Upadacitinib. chemicalbook.com

This established precedent underscores the value of this compound as a readily available building block for introducing the 2-acetyl-3-aminopyridine moiety into a target molecule, which is a common structural motif in kinase inhibitors.

Scaffold for Exploring Novel Molecular Targets and Biological Pathways

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs. rsc.orgnih.gov Pyridine-based structures are known to interact with a multitude of biological targets, and their heteroaromatic nature often imparts favorable pharmacokinetic properties. researchgate.net The 2-acetyl-3-aminopyridine core provided by this compound is particularly valuable as a scaffold for chemical library synthesis.

After deprotection of the amine, the resulting 3-amino-2-acetylpyridine scaffold offers two distinct points for chemical diversification:

The Amino Group (Position 3): This primary amine can be readily acylated, alkylated, or used in condensation reactions to attach a wide variety of side chains and build diverse molecular architectures.

The Acetyl Group (Position 2): The ketone functionality can be modified through reactions such as reduction to an alcohol, conversion to an oxime or hydrazone, or used in aldol (B89426) or Mannich reactions to extend the carbon skeleton.

This dual functionality allows for the creation of large combinatorial libraries of related compounds. These libraries can then be screened against a wide range of novel molecular targets, such as enzymes, receptors, and ion channels, to identify new hit compounds and explore uncharted biological pathways. The 2-aminopyridine (B139424) scaffold, in particular, has been identified as a bioactive core for various therapeutic areas. ijpsr.com

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, guiding the optimization of a hit compound into a potent and selective drug candidate. This compound is an ideal starting point for such studies. By systematically modifying the core scaffold and evaluating the corresponding changes in biological activity, medicinal chemists can elucidate the key molecular interactions between the compound and its biological target. mdpi.com

An SAR campaign starting from this compound would typically involve creating a series of analogues by modifying the amine and acetyl groups. For example, in the context of developing a new kinase inhibitor, researchers might synthesize analogues based on the core structure and assess their inhibitory activity. The findings from such a study can reveal critical information about the target's binding pocket.

Scaffold PositionModification TypeExample ModificationRationale / SAR Information Gained
Amine (Position 3)AcylationAddition of various benzoyl groupsProbes for hydrophobic/aromatic interactions in the binding site.
Amine (Position 3)AlkylationIntroduction of small alkyl chainsInvestigates steric tolerance and van der Waals interactions.
Acetyl (Position 2)ReductionConversion of ketone to alcoholDetermines the importance of the carbonyl as a hydrogen bond acceptor.
Acetyl (Position 2)CondensationFormation of an oximeIntroduces new hydrogen bond donors/acceptors and alters geometry.
Pyridine RingSubstitutionAddition of a halogen at position 5Modulates electronic properties of the ring and explores new interactions.

Numerous studies on related pyridine derivatives have demonstrated the value of this approach. For instance, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives led to the identification of potent Nek2 inhibitors for cancer therapy. nih.gov Similarly, extensive SAR exploration of other pyridine-containing scaffolds has yielded potent inhibitors for targets like Glycogen Synthase Kinase-3 (GSK-3). researchgate.net

Precursor for Bioisosteric Replacements and Pharmacophore Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. The structure of this compound contains several key pharmacophoric features:

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetyl group and the nitrogen atom of the pyridine ring.

Hydrogen Bond Donor: The N-H proton of the carbamate (or the free amine after deprotection).

Aromatic/Hydrophobic Region: The pyridine ring itself.

These features make the molecule a valuable precursor for designing compounds that fit a specific pharmacophore model, particularly for enzyme active sites like those in kinases.

Furthermore, the functional groups on the molecule are amenable to bioisosteric replacement, a strategy used to improve potency, selectivity, or pharmacokinetic properties by swapping one functional group for another with similar physical or chemical properties.

Original GroupPotential BioisosterePurpose of Replacement
Acetyl Group (-COCH₃)Nitrile Group (-CN)Maintains hydrogen bond accepting capability with smaller size and different electronics.
Acetyl Group (-COCH₃)Sulfonamide (-SO₂NHR)Introduces new hydrogen bond donor/acceptor patterns and improves solubility.
Pyridine RingThiophene or Phenyl RingModulates aromaticity, electronics, and potential for pi-stacking interactions.
Carbamate LinkerReversed Amide or UreaAlters hydrogen bonding vectors and metabolic stability.

The pyridine ring itself is often used as a bioisostere for a benzene (B151609) ring, offering the advantage of an additional hydrogen bond acceptor (the ring nitrogen) and potentially improving aqueous solubility. rsc.org By using this compound as a starting point, medicinal chemists can systematically apply bioisosteric replacements to fine-tune the properties of a lead compound, ultimately leading to the development of more effective and safer therapeutic agents.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-acetylpyridin-3-yl)carbamate?

Methodological Answer: The synthesis typically involves reacting 2-acetylpyridin-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is carried out under inert atmosphere (N₂ or Ar) at low temperatures (0–5°C) to minimize side reactions such as hydrolysis or unwanted acylations. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Example Protocol:

  • Step 1: Dissolve 2-acetylpyridin-3-amine (1.0 eq) in dry dichloromethane (DCM).
  • Step 2: Add triethylamine (1.2 eq) dropwise at 0°C.
  • Step 3: Introduce tert-butyl chloroformate (1.1 eq) slowly.
  • Step 4: Stir for 12 hours at room temperature.
  • Step 5: Quench with water, extract with DCM, and concentrate.
  • Yield: ~70–85% after purification .

Q. How is this compound characterized structurally?

Methodological Answer: Key characterization techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the acetyl and carbamate moieties. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 251.15 for C₁₂H₁₈N₂O₃).
  • X-ray Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and confirms regiochemistry.

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Variables influencing yield and purity include:

  • Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance reactivity compared to protic solvents.
  • Catalysis: Adding DMAP (4-dimethylaminopyridine) accelerates carbamate formation .
  • Temperature Control: Maintaining ≤5°C reduces side reactions like acetyl migration.
  • Purification: Gradient elution in chromatography (hexane → ethyl acetate) resolves unreacted amine and byproducts.

Case Study:
In a scaled-up synthesis (10 mmol), replacing DCM with THF increased yield from 72% to 88% due to better solubility of intermediates. Impurity profiles (HPLC) showed <2% byproducts under optimized conditions .

Q. How to address contradictions in spectroscopic data during structure elucidation?

Methodological Answer: Contradictions (e.g., unexpected NOE correlations in NMR or ambiguous MS fragments) can arise from:

  • Tautomerism: The acetyl group may exhibit keto-enol tautomerism, altering NMR peaks. Use deuterated DMSO to stabilize the keto form.
  • Crystallographic Validation: Resolve ambiguities via X-ray diffraction. For example, SHELXL refinement confirmed the absence of rotamers in the carbamate group.
  • 2D NMR (COSY, HSQC): Correlate ¹H-¹³C signals to assign overlapping peaks definitively .

Q. What strategies enable selective functionalization of the pyridine ring?

Methodological Answer: The acetyl and carbamate groups direct electrophilic substitution. Strategies include:

  • Protection/Deprotection: Use Boc (tert-butoxycarbonyl) to protect the amine, allowing selective acetylation at C2 .
  • Metal-Catalyzed Coupling: Suzuki-Miyaura coupling (Pd(PPh₃)₄) introduces aryl groups at C4/C6 positions .
  • Oxidation/Reduction: NaBH₄ selectively reduces the acetyl group to ethanol without affecting the carbamate .

Example Reaction:

StepReagents/ConditionsProductYield
1Boc-protected amine, Pd(OAc)₂C4-aryl substituted derivative65%
2TFA deprotectionFree amine intermediate90%

Q. How to evaluate the compound’s stability under varying pH and temperature?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (HCl/NaOH buffers, pH 1–13) monitored by HPLC. The carbamate hydrolyzes rapidly at pH <3 or >10, releasing CO₂ and tert-butanol .
  • Thermal Stability: TGA/DSC analysis shows decomposition onset at 180°C. Store at 2–8°C in anhydrous conditions to prevent hydrolysis .

Stability Data:

ConditionHalf-Life (25°C)Degradation Products
pH 2 (0.1 M HCl)2 hours2-acetylpyridin-3-amine, CO₂
pH 7 (H₂O)30 days<5% degradation
pH 12 (0.1 M NaOH)15 minutesSame as pH 2

Q. What computational methods predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using the acetyl group as a hydrogen-bond acceptor.
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models: Correlate substituent effects (e.g., electron-withdrawing acetyl) with inhibitory activity .

Case Study:
Docking with CYP450 3A4 showed a binding affinity (ΔG) of −8.2 kcal/mol, suggesting potential metabolic interactions. Validate with in vitro cytochrome P450 assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.